2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethyl hydroxy(diphenyl)acetate
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Overview
Description
2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE is a complex organic compound that features a piperazine ring substituted with a prop-2-en-1-yl group and an ethyl 2-hydroxy-2,2-diphenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE typically involves multi-step organic reactions. One common approach is to start with the piperazine ring, which is then functionalized with the prop-2-en-1-yl group through nucleophilic substitution reactions. The ethyl 2-hydroxy-2,2-diphenylacetate moiety can be introduced via esterification reactions using appropriate carboxylic acid derivatives and alcohols .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts and solvents are selected to optimize yield and purity, and the final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
4- {4- [2- (4- (2-substitutedquinoxalin-3-yl)piperazin-1-yl)ethyl]phenyl}thiazoles: These compounds share the piperazine ring and are investigated for their antipsychotic properties.
3- (Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also contain a piperazine ring and are studied for their antibacterial activity.
Uniqueness
2-[4-(PROP-2-EN-1-YL)PIPERAZIN-1-YL]ETHYL 2-HYDROXY-2,2-DIPHENYLACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H28N2O3 |
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Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-(4-prop-2-enylpiperazin-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C23H28N2O3/c1-2-13-24-14-16-25(17-15-24)18-19-28-22(26)23(27,20-9-5-3-6-10-20)21-11-7-4-8-12-21/h2-12,27H,1,13-19H2 |
InChI Key |
KRGDGOQWQAELCO-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1CCN(CC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
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